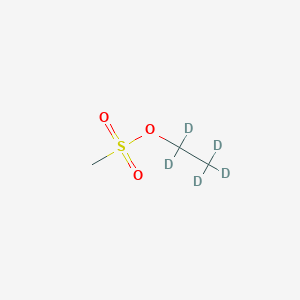

Ethyl-D5 methanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl-D5 methanesulfonate is a deuterated organic compound widely used in scientific research. It is a heavy isotope of ethyl methanesulfonate, which is a potent mutagenic agent. The deuterium atoms in the compound replace the hydrogen atoms, providing unique properties that make it valuable in various studies.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl-D5 methanesulfonate can be synthesized through the reaction of deuterated ethanol with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated ethanol and methanesulfonyl chloride in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

化学反应分析

Types of Reactions

Ethyl-D5 methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield deuterated ethyl iodide .

科学研究应用

Ethyl-D5 methanesulfonate has several applications in scientific research:

Chemistry: It is used as a labeling agent in various chemical studies to trace reaction pathways and mechanisms.

Biology: The compound is employed in studies involving DNA and protein interactions due to its mutagenic properties.

Medicine: Research into deuterated drugs often uses this compound to investigate potential improvements in drug stability and metabolic profiles.

Industry: It is used in the synthesis of other deuterated compounds and as a reagent in various industrial processes.

作用机制

The mechanism of action of Ethyl-D5 methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The deuterium atoms provide stability to the compound, allowing it to interact with DNA and proteins more effectively. The alkylation process can lead to mutations, making it a valuable tool in genetic research .

相似化合物的比较

Similar Compounds

Ethyl methanesulfonate: The non-deuterated version of the compound, widely used as a mutagenic agent.

1,2-Ethanedisulfonic acid: Another sulfonate compound with different applications in chemistry and industry.

Uniqueness

Ethyl-D5 methanesulfonate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies requiring precise tracing and minimal interference from hydrogen atoms.

生物活性

Ethyl-D5 methanesulfonate (D5-EMS) is a deuterated form of ethyl methanesulfonate (EMS), a well-known alkylating agent used in mutagenesis studies. This compound has garnered attention for its biological activity, particularly in the context of genetic mutations and its applications in plant and microbial genetics. This article explores the biological activity of D5-EMS, highlighting relevant research findings, case studies, and data tables.

Overview of this compound

- Chemical Structure : D5-EMS is chemically represented as C₃H₃D₅O₃S, with a molecular weight of approximately 129.190 g/mol.

- Properties : D5-EMS is a stable compound with a density of about 1.2 g/cm³ and a boiling point around 214.4 °C at 760 mmHg.

D5-EMS acts primarily as an alkylating agent, introducing alkyl groups into DNA, which can lead to mutations. The mechanism involves the formation of DNA adducts that disrupt normal base pairing during DNA replication, resulting in various types of mutations, including point mutations and larger chromosomal alterations.

Mutagenesis Studies

-

Plant Genetics :

- Research has shown that D5-EMS can induce mutations in plant species such as cowpea (Vigna unguiculata). A study reported a mutation frequency of 1.58% when seeds were treated with a 0.35% concentration of EMS, demonstrating its effectiveness in generating genetic variability for crop improvement .

- The lethal dose 50 (LD50) for EMS was determined to be approximately 0.4%, indicating the concentration at which 50% of the seeds fail to germinate .

-

Microbial Genetics :

- In microbial studies, D5-EMS has been utilized to create transposon mutants in Erwinia carotovora, which are essential for understanding antibiotic biosynthesis and resistance mechanisms . Mutants generated through EMS treatment exhibited altered phenotypes, affecting their ability to produce antibiotics.

Case Studies

- Antibacterial Screening : A notable case involved the use of EMS to generate mutants of Aspergillus oryzae, which were screened for antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). One mutant displayed significant antibacterial activity, underscoring the potential of D5-EMS in drug discovery .

- Toxicity Assessment : In human skin cells exposed to sulfur mustard analogs, the application of DTP (2,6-dithiopurine) demonstrated that it could block mutagenesis induced by these agents. This study illustrates how EMS-related compounds can be critical in understanding cellular responses to mutagens .

Table 1: Summary of Biological Activities Induced by D5-EMS

| Study | Organism | Concentration Used | Mutation Frequency (%) | LD50 (Concentration) |

|---|---|---|---|---|

| Cowpea Mutagenesis | Vigna unguiculata | 0.35% | 1.58 | 0.4% |

| Transposon Mutants | Erwinia carotovora | Varies | N/A | N/A |

| Antibacterial Screening | Aspergillus oryzae | Varies | Significant activity found | N/A |

属性

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUBXMRUUVWRLT-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。